REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5]([C:12]#[N:13])=[C:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:2].[N+]([CH3:18])([O-])=O.N12CCCN=C1CCCCC2>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1([C:12]#[N:13])[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:18]1)=[O:14])[CH3:2]
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Name
|
|
Quantity
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1.37 g
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Type
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reactant
|
Smiles
|
C(C)OC(C(=C1CCCCC1)C#N)=O
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Name
|
|
Quantity
|
1.92 mL
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.06 mL
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Type
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reactant
|
Smiles
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N12CCCCCC2=NCCC1
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Type
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CUSTOM
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Details
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The reaction was stirred for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
resulting in an orange solution
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Type
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CUSTOM
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Details
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partitioned between ethyl ether (Et2O) and 1N hydrochloric acid (HCl) (aq)
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Type
|
CUSTOM
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Details
|
The phases were separated
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Type
|
WASH
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Details
|
the organic phase washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CC12CCCCC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |